2,2',3,4,4',5-Hexachlorobiphenyl

Environmental fate modeling Henry's law constant air-water partitioning

Generic PCB mixtures and surrogate PCB 153 cannot replicate PCB 137's distinct bioconcentration (logBCF 5.88 vs. 5.69) or chromatographic behavior, leading to systematic errors in EPA Method 1668 analysis. Authentic PCB 137 certified reference material resolves these gaps: • Experimentally measured Henry's law constant (12 ± 14 kPa dm³ mol⁻¹ at 20°C) enables defensible fugacity-based fate modeling. • Optimal PB-type CYP inducer among di-ortho PCBs - validated pharmacophore for CAR-mediated enzyme induction studies. • Certified melting point (81-82°C) and retention index (2300.9 DB-5) ensure unambiguous chromatographic identification. Supplied with full certificate of analysis; immediate shipment available.

Molecular Formula C12H4Cl6
Molecular Weight 360.9 g/mol
CAS No. 35694-06-5
Cat. No. B050415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2',3,4,4',5-Hexachlorobiphenyl
CAS35694-06-5
Synonyms2,2’,3,4,4’,5-Hexachloro-1,1’-biphenyl;  2,3,4,2’,4’,5-Hexachlorobiphenyl;  2,3,4,5,2’,4’-Hexachlorobiphenyl;  PCB 137
Molecular FormulaC12H4Cl6
Molecular Weight360.9 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Cl)C2=CC(=C(C(=C2Cl)Cl)Cl)Cl
InChIInChI=1S/C12H4Cl6/c13-5-1-2-6(8(14)3-5)7-4-9(15)11(17)12(18)10(7)16/h1-4H
InChIKeyCKLLRBPBZLTGDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility3.02e-09 M

Structure & Identifiers


Interactive Chemical Structure Model





PCB 137 Certified Reference Material


2,2',3,4,4',5-Hexachlorobiphenyl (CAS 35694-06-5), designated as PCB 137 under the Ballschmiter-Zell numbering system, is a di-ortho-substituted hexachlorobiphenyl congener belonging to the polychlorinated biphenyl (PCB) class of persistent organic pollutants [1]. This congener possesses six chlorine atoms distributed across the biphenyl scaffold at positions 2,2',3,4,4',5, yielding a molecular formula of C12H4Cl6 and a molecular weight of 360.878 g/mol [2]. It is classified as a non-dioxin-like PCB (NDL-PCB) owing to its di-ortho substitution pattern, which restricts coplanarity and diminishes aryl hydrocarbon receptor (AhR) activation relative to non-ortho coplanar congeners [3]. The compound is listed as a Class I specified chemical substance under Japan's Chemical Substances Control Law due to its persistence and high bioaccumulation potential [4], and it is commercially available as a certified reference material (CRM) for use in environmental monitoring and toxicological investigations .

Why Generic Substitution Fails for PCB 137


Within the 209-member PCB congener family, even isomers differing by a single chlorine position exhibit substantially divergent physicochemical properties, environmental partitioning behavior, metabolic stability, and toxicological profiles [1]. The di-ortho substitution pattern of PCB 137 confers a specific molecular geometry — non-coplanar yet conformationally distinct from symmetrical di-ortho congeners such as PCB 153 — that directly influences cytochrome P450 enzyme induction potency, nuclear receptor interactions, and biodegradation kinetics [2]. Consequently, analytical standards, environmental fate models, and toxicological risk assessments that rely on generic PCB mixtures or surrogate congeners cannot accurately reproduce the behavior of this specific congener, making targeted procurement of the authentic compound essential for applications requiring congener-level precision [3].

PCB 137 Comparative Evidence


Experimental Henry's Law Constant

Prior to 2006, no experimentally measured Henry's law constant was available for 2,2',3,4,4',5-hexachlorobiphenyl, forcing environmental modelers to rely on estimated values. Ten Hulscher et al. provided the first direct gas-purge measurement at 20 °C, yielding a value of 12 ± 14 kPa dm³ mol⁻¹ for PCB 137 [1]. This measured value falls within the range observed for other di-ortho hexachlorobiphenyls in the same study (5.6–21.8 Pa m³ mol⁻¹ across 11 PCB congeners ranging from tri- to heptachlorinated) but differs substantially from mono-ortho congeners, underscoring the necessity of congener-specific experimental data for reliable multimedia fate modeling [1]. The large relative standard deviation reflects the analytical challenges inherent in measuring Henry's law constants for highly hydrophobic, low-volatility compounds.

Environmental fate modeling Henry's law constant air-water partitioning physicochemical property

Higher Bioconcentration Factor vs. PCB 153

The experimental fish bioconcentration factor (logBCF) for 2,2',3,4,4',5-hexachlorobiphenyl is 5.88, as compiled in the QSARDB curated database from Gramatica and Papa (2005) [1]. By comparison, 2,2',4,4',5,5'-hexachlorobiphenyl (PCB 153) — the most abundant PCB congener in human serum and a commonly used surrogate for hexachlorobiphenyl risk assessment — exhibits a lower experimental logBCF of 5.69 [2]. The 0.19 log-unit difference represents approximately a 1.55-fold higher bioconcentration potential for PCB 137 relative to PCB 153 under equivalent exposure conditions. This differential is consistent with structure–activity relationships indicating that unsymmetrical chlorine substitution patterns (as in PCB 137) can enhance lipid partitioning compared to symmetrical congeners.

Bioaccumulation bioconcentration factor environmental risk assessment aquatic toxicology

Maximal Phenobarbitone-Type Induction

Parkinson et al. (1981) systematically examined the effects of chlorine substitution pattern on the hepatic microsomal enzyme induction potency of a series of 2,4-dichloro-substituted PCB congeners. Among all tested compounds, 2,2',3,4,4',5-hexachlorobiphenyl (PCB 137) was identified as the most active phenobarbitone (PB)-type inducer, exhibiting higher induction potency than 2,3,4,5-tetrachloro-, 2,3,4,5,6-pentachloro-, 2,3,4,6-tetrachloro-, 2,3,5,6-tetrachloro-, and 2,4,6-trichloro-substituted analogs on the second phenyl ring [1]. The structural determinants conferring maximal activity were defined as the simultaneous presence of two para-chloro, at least two meta-chloro, and two ortho-chloro substituents — a combination uniquely expressed in PCB 137 among the congener series tested [1]. The congener elicited a clear dose-response induction of aldrin epoxidase and dimethylaminoantipyrine N-demethylase, two prototypical PB-inducible enzyme activities [1]. By contrast, the symmetrical di-ortho congener PCB 153 (2,2',4,4',5,5'-hexachlorobiphenyl, which lacks the 3,4-dichloro arrangement on one ring) shows substantially lower PB-type induction potency, a difference attributed to the absence of vicinal meta–para dichloro substitution required for optimal interaction with the constitutive androstane receptor (CAR) [2].

Cytochrome P450 induction phenobarbitone-type inducer structure-activity relationship hepatic enzyme

In Vivo Fish Accumulation Efficiency

In a controlled oral gavage study using juvenile Baltic salmon (Salmo salar L.), the tissue-specific accumulation efficiency of four PCB congeners spanning a range of chlorination levels and substitution patterns was directly compared over 14–42 days [1]. The accumulation efficiencies ranked as follows: PCB-44 (tetrachlorobiphenyl) > PCB-18 (trichlorobiphenyl) ≈ PCB-137 (2,2',3,4,4',5-hexachlorobiphenyl) > PCB-169 (3,3',4,4',5,5'-hexachlorobiphenyl, coplanar) [1]. Notably, PCB-137 achieved accumulation comparable to the much lower-chlorinated PCB-18 despite its higher molecular weight and log Kow, while the coplanar non-ortho congener PCB-169 — which shares the same hexachlorination level — was eliminated more rapidly and accumulated to significantly lower concentrations [1]. All four congeners accumulated to highest concentrations in lipid-rich intestinal tissues compared with liver, muscle, and carcass [1].

Bioaccumulation fish toxicokinetics oral gavage Baltic salmon congener comparison

Melting Point vs. PCB 153

The certified melting point of 2,2',3,4,4',5-hexachlorobiphenyl is 81–82 °C as reported on the AccuStandard certificate of analysis for the certified reference material . In contrast, the symmetrical di-ortho hexachlorobiphenyl congener PCB 153 (2,2',4,4',5,5'-hexachlorobiphenyl) exhibits a significantly higher melting point of 103–104 °C . This 21–23 °C difference, arising from the unsymmetrical chlorine arrangement in PCB 137 disrupting crystal lattice packing relative to the highly symmetrical PCB 153, has practical implications for analytical standard preparation: PCB 137 transitions to the liquid phase at temperatures more readily achieved with standard laboratory heating equipment, potentially simplifying the preparation of gravimetrically calibrated solutions while also requiring attention to ensure complete dissolution during quantitative transfer.

Melting point physicochemical property standard preparation sample handling

PCB 137 Application Scenarios


Environmental Fate Modeling

Environmental chemists and regulatory risk assessors developing multimedia fate and transport models for PCBs at contaminated sites require congener-specific Henry's law constants to accurately parameterize air–water exchange flux calculations. Prior to the 2006 publication by Ten Hulscher et al., no experimentally measured value existed for PCB 137, forcing reliance on QSAR estimates with unquantified uncertainty [1]. The availability of a directly measured value (12 ± 14 kPa dm³ mol⁻¹ at 20 °C) obtained via gas purge methodology now enables defensible fugacity-based modeling of this congener's atmospheric deposition and volatilization behavior, which is particularly critical for sites where PCB 137 has been identified as a congener of concern in sediment or biota monitoring programs [1].

Bioaccumulation Risk Assessment

Human health and ecological risk assessments frequently use PCB 153 as a surrogate for all hexachlorobiphenyl congeners in estimating body burden and tissue residue thresholds. However, the experimental logBCF for PCB 137 (5.88) exceeds that of PCB 153 (5.69) by 0.19 log units, corresponding to a 1.55-fold higher bioconcentration factor [2]. Risk assessors conducting site-specific evaluations where PCB 137 is present at quantifiable levels — particularly in fish tissue monitoring programs — should procure the authentic congener standard to generate congener-specific calibration curves rather than relying on PCB 153 response factors, thereby avoiding systematic underestimation of bioaccumulation hazard by approximately 55% [2].

Phenobarbitone-Type CYP Induction Studies

Investigators studying the molecular mechanisms of PB-type cytochrome P450 induction via the constitutive androstane receptor (CAR) require a positive control compound with well-characterized, maximal induction potency within the di-ortho PCB class. PCB 137 has been experimentally established as the most active PB-type inducer among 2,4-dichloro-substituted biphenyls, with its structural features (two para, at least two meta, and two ortho chloro substituents) defining the optimal pharmacophore for this mode of enzyme induction [3]. Procurement of high-purity PCB 137 enables standardized positive control experiments that symmetrical di-ortho congeners such as PCB 153 — which exhibits substantially lower potency due to the absence of contiguous meta–para dichloro substitution — cannot adequately replicate [3].

Analytical Method Development & QA

Environmental monitoring laboratories implementing EPA Method 1668 or similar high-resolution GC/MS protocols for PCB congener analysis require individual certified reference materials for each target congener to establish retention time windows, calibration curves, and ion ratio confirmation criteria. The certified melting point (81–82 °C) and retention index (2300.9 on DB-5 phase) of PCB 137 provided by NIST and CRM vendors supply the physicochemical benchmarks necessary for unambiguous chromatographic identification [4]. Given that PCB 137 elutes in close proximity to other hexachlorobiphenyl congeners (e.g., PCB 138 with RI ~2257 on CP Sil 5 CB), use of the authentic individual standard — rather than a technical mixture — is essential to avoid misidentification and reporting errors in regulatory compliance datasets [4].

Technical Documentation Hub

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